

The Sikokianin Biflavonoids: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sikokianin compounds are a class of naturally occurring biflavanones characterized by a unique C-3/C-3" linkage between two flavanone units. First discovered in plants of the Thymelaeaceae family, namely Wikstroemia indica and Stellera chamaejasme, this small family of natural products, comprising Sikokianin A, B, C, and D, has garnered significant interest within the scientific community. Their diverse and potent biological activities, ranging from antimalarial and neuroprotective to anticancer effects, position them as promising scaffolds for drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, chemical nature, and biological activities of the Sikokianin compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action.

Discovery and History

The journey of Sikokianin compounds began with the phytochemical investigation of medicinal plants traditionally used in folk medicine. Sikokianin C was identified as a natural biflavonoid from the medicinal herb Stellera chamaejasme[1]. Subsequent studies on the chemical constituents of Wikstroemia indica led to the isolation and characterization of Sikokianin A, B, and a new addition to the family, Sikokianin D. These discoveries highlighted the shared chemical scaffold of the Sikokianin family and spurred further research into their biological potential.



Chemical Structure

The core chemical structure of Sikokianin compounds is a C-3/C-3"-biflavanone. This core consists of two flavanone moieties linked together through a single bond between their respective C-3 positions. The individual Sikokianin compounds differ in the substitution patterns on their aromatic rings, primarily in the number and position of hydroxyl and methoxy groups.

Table 1: Structural Features of Sikokianin Compounds

Compound	Plant Source(s)	Key Structural Features	
Sikokianin A	Wikstroemia indica	Differs from Sikokianin B, C, and D in the substitution pattern on the B and B' rings.	
Sikokianin B	Wikstroemia indica	Specific hydroxylation and methoxylation pattern on the flavanone units.	
Sikokianin C	Stellera chamaejasme, Wikstroemia indica	Characterized by a distinct arrangement of hydroxyl and methoxy groups.	
Sikokianin D	Wikstroemia indica	A newer member of the family with its own unique substitution pattern.	

Biological Activity and Therapeutic Potential

The Sikokianin compounds have demonstrated a range of significant biological activities, making them attractive candidates for further investigation in drug development.

Table 2: Quantitative Biological Activity Data for Sikokianin Compounds



Compound	Biological Activity	Assay System	IC50 Value
Sikokianin A	Neuroprotection	Oxygen-glucose deprivation/reperfusio n (OGD/R) in PC12 cells	Not reported
Anti-fibrotic	High glucose-induced rat mesangial cells	Not reported	
Sikokianin B	Antimalarial	Plasmodium falciparum (chloroquine-resistant strain)	0.54 μg/mL
Sikokianin C	Antimalarial	Plasmodium falciparum (chloroquine-resistant strain)	0.56 μg/mL
Cytotoxicity	HT29 human colon cancer cells	1.5 μΜ	
Enzyme Inhibition	Cystathionine β- synthase (CBS)	0.9 μΜ	

Antimalarial Activity

Sikokianin B and C have shown potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. Their IC₅₀ values in the sub-micromolar range suggest they could serve as lead compounds for the development of new antimalarial drugs, a critical need in the face of growing drug resistance.

Anticancer Activity

Sikokianin C has been identified as a potent and selective inhibitor of cystathionine β -synthase (CBS), an enzyme overexpressed in several cancers, including colon cancer. By inhibiting CBS, Sikokianin C disrupts cancer cell proliferation and induces apoptosis. Its efficacy has



been demonstrated in both in vitro and in vivo models of human colon cancer, with an IC₅₀ value of 1.5 μM against HT29 cells.

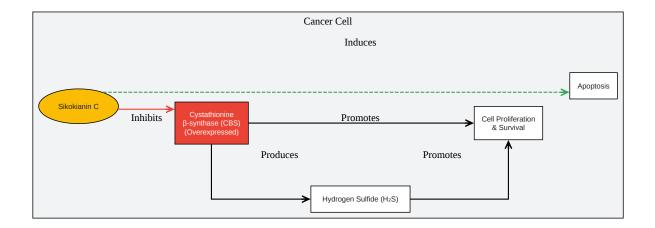
Neuroprotective and Anti-fibrotic Activities

Sikokianin A has shown promise in preclinical models of neuroprotection and diabetic nephropathy. It has been found to protect neuronal cells from ischemia-reperfusion injury and to attenuate fibrosis and oxidative stress in mesangial cells under high glucose conditions. These activities are linked to its ability to modulate the Nrf2 signaling pathway.

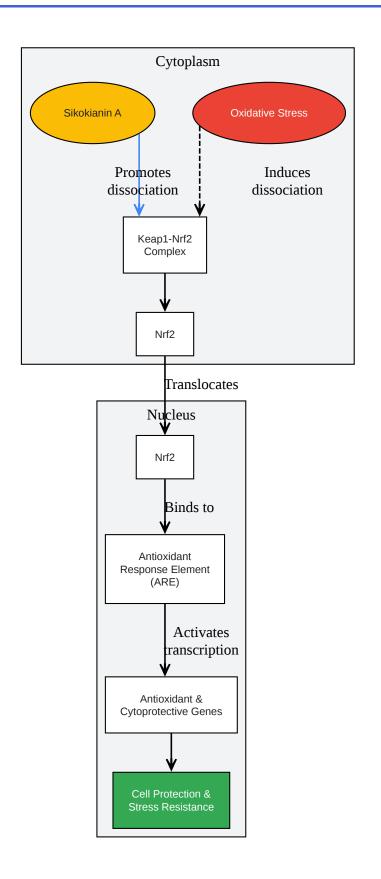
Signaling Pathways and Mechanisms of Action Sikokianin C and Cystathionine β-Synthase (CBS) Inhibition

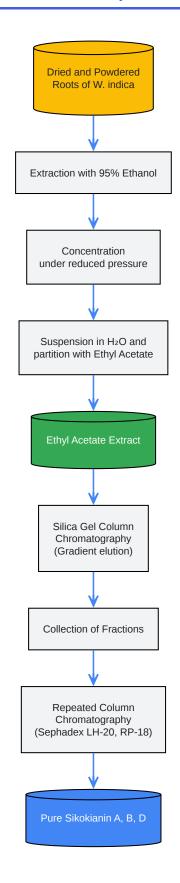
The primary mechanism of action for Sikokianin C's anticancer effects is its selective inhibition of cystathionine β -synthase (CBS). CBS is a key enzyme in the transsulfuration pathway, and its upregulation is associated with cancer cell proliferation and survival. Sikokianin C binds to a specific allosteric site on the CBS enzyme, leading to a conformational change that inhibits its catalytic activity. This disruption of CBS function leads to a reduction in the production of hydrogen sulfide (H₂S), a signaling molecule that promotes cancer cell growth, and ultimately induces apoptosis.











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References

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